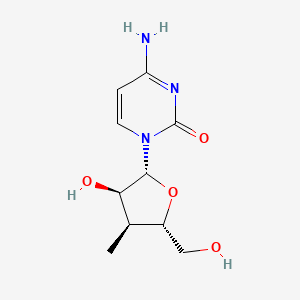

3'-Methyl-3'-deoxycytidine

Übersicht

Beschreibung

3’-Methyl-3’-deoxycytidine is a modified nucleoside analog derived from cytidine It is characterized by the absence of a hydroxyl group at the 3’ position and the presence of a methyl group at the same position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3’-deoxycytidine typically involves the methylation of 3’-deoxycytidine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of 3’-Methyl-3’-deoxycytidine may involve large-scale methylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Methyl-3’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methyl group, where nucleophiles such as hydroxide ions or amines can replace the methyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products Formed:

Oxidation: Formation of 3’-methyl-3’-deoxyuridine.

Reduction: Formation of 3’-methyl-3’-deoxycytidine derivatives.

Substitution: Formation of various substituted cytidine analogs.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The unique structure of 3'-Methyl-3'-deoxycytidine allows it to interact with various enzymes and proteins, particularly methyltransferases such as METTL2A/B, METTL6, and METTL8. Its incorporation into DNA can influence gene expression by affecting DNA methylation processes. The pharmacokinetics of this compound are crucial for its therapeutic applications, as adequate levels must be achieved to effectively target cancer cells across different tissues.

Chemistry

- Synthesis Building Block : this compound serves as a building block in the synthesis of more complex nucleoside analogs. Its structural modifications allow for the development of new compounds with enhanced stability and biological activity.

Biology

- DNA Methylation Studies : This compound is studied for its role in DNA methylation and its effects on gene expression. Research has shown that it can influence the stability and function of RNA molecules, which is critical for understanding gene regulation mechanisms.

Medicine

- Antiviral and Anticancer Potential : Investigations into its potential as an antiviral agent have been conducted, although results have been mixed regarding its efficacy against specific viruses. Additionally, its role in cancer therapy is being explored due to its ability to interfere with DNA synthesis, which could enhance the effectiveness of existing treatments .

Industry

- Pharmaceutical Production : The compound is utilized in producing nucleoside-based pharmaceuticals and diagnostic tools, contributing to advancements in medical diagnostics and therapeutics.

Case Studies and Research Findings

- Antiviral Activity : A study evaluating various 3'-deoxy-3'-C-methyl nucleosides found that while structural modifications enhance certain properties, they did not consistently translate to increased antiviral efficacy in cell culture experiments . This highlights the complexity of developing effective antiviral agents based on nucleoside analogs.

- Cancer Research : Research indicates that this compound may play a role in modulating gene expression related to cancer pathways. Its incorporation into DNA could potentially alter the activity of genes involved in tumor progression, making it a candidate for further investigation in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 3’-Methyl-3’-deoxycytidine involves its incorporation into DNA, where it can interfere with DNA replication and transcription. The methyl group at the 3’ position can hinder the proper functioning of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the activation of cellular pathways that induce apoptosis in rapidly dividing cells, making it a potential therapeutic agent for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

2’-Deoxycytidine: Lacks the methyl group at the 3’ position and is a natural nucleoside involved in DNA synthesis.

5-Aza-2’-deoxycytidine: Contains a nitrogen atom at the 5’ position and is used as a DNA methyltransferase inhibitor in cancer therapy.

3’-Deoxycytidine: Similar to 3’-Methyl-3’-deoxycytidine but without the methyl group.

Uniqueness: 3’-Methyl-3’-deoxycytidine is unique due to the presence of the methyl group at the 3’ position, which significantly alters its chemical properties and biological activity compared to other cytidine analogs. This modification can enhance its stability and efficacy as a therapeutic agent.

Biologische Aktivität

3'-Methyl-3'-deoxycytidine (3'-Me-dC) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer research and virology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of 3'-Me-dC involves modifying the natural deoxycytidine structure to include a methyl group at the 3' position. This modification can influence the compound's biological activity, particularly its interactions with nucleic acids and enzymes involved in DNA metabolism. Various synthetic routes have been explored, including the use of radical deoxygenation techniques to produce derivatives that retain antiviral properties while enhancing stability against enzymatic degradation .

Antiviral Properties

Research has indicated that nucleoside analogs like 3'-Me-dC can exhibit antiviral activity. However, studies have shown mixed results regarding their efficacy. For instance, a study evaluating several 3'-deoxy-3'-C-methyl nucleosides found that none demonstrated significant antiviral activity in cell culture experiments . This suggests that while structural modifications can enhance certain properties, they may not always translate to increased biological efficacy.

Anticancer Activity

The anticancer potential of 3'-Me-dC has been a focal point in recent research. Compounds that inhibit DNA methyltransferases (DNMTs) are of particular interest due to their role in cancer cell proliferation and survival. In vitro studies have shown that analogs similar to 3'-Me-dC can act as hypomethylating agents, leading to reactivation of silenced tumor suppressor genes and subsequent induction of apoptosis in cancer cells .

Table 1: Effects of Hypomethylating Agents on Cancer Cell Lines

| Compound | Concentration (nM) | DNMT Activity (%) | HDAC Activity (%) | Caspase-3 Activity (± SD) |

|---|---|---|---|---|

| Control | - | 100 | 100 | - |

| 5-AzadC | 10 | 71.23 | 90.62 | - |

| 50 | 2.32 | 73.34 | 2.30 ± 1.73 | |

| 250 | - | nd | 27.5 ± 8.40 | |

| 500 | - | nd | 41.49 ± 7.0 |

nd: not detected

The table illustrates how increasing concentrations of hypomethylating agents like 5-AzadC lead to decreased DNMT activity and increased apoptosis markers such as caspase-3 in various prostate cancer cell lines .

The biological activity of 3'-Me-dC is closely related to its ability to interfere with DNA methylation processes and DNA synthesis:

- Inhibition of DNMTs: Similar compounds have been shown to form covalent adducts with DNMTs, leading to their inactivation and subsequent hypomethylation of DNA .

- Induction of Apoptosis: The disruption of normal cellular methylation patterns can trigger apoptotic pathways, particularly in cancer cells that rely on aberrant methylation for survival .

Case Studies

Several studies have explored the effects of nucleoside analogs on specific cancer types:

- Prostate Cancer: A study highlighted the effectiveness of hypomethylating agents in reducing DNMT activity and inducing apoptosis in prostate cancer cell lines . The findings suggest a potential therapeutic avenue for targeting methylation-dependent pathways in malignancies.

- HIV Research: While direct antiviral effects were not observed for all derivatives, the exploration into nucleoside analogs continues as researchers seek compounds that can effectively inhibit viral replication .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFLVJHTKMCKMC-SQEXRHODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.